molecular formula C8H6F2O2 B130253 3,4-Difluoro-2-methylbenzoic acid CAS No. 157652-31-8

3,4-Difluoro-2-methylbenzoic acid

Cat. No.: B130253
CAS No.: 157652-31-8
M. Wt: 172.13 g/mol
InChI Key: AGUUCAUQWFAFPR-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methylbenzoic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions, and a methyl group is attached at the 2 position. This compound is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production .

Preparation Methods

3,4-Difluoro-2-methylbenzoic acid can be synthesized through several methods. One common synthetic route involves the fluorination of ortho-methylbenzoic acid using sulfur tetrafluoride at low temperatures . Another method involves the reaction of 2,3-difluorotoluene with carbon dioxide under specific conditions . Industrial production methods often utilize these reactions due to their efficiency and yield.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the benzylic methyl group or aromatic ring under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductsNotes
Benzylic oxidationKMnO₄/H₂SO₄, Δ3,4-Difluoro-2-carboxybenzoic acidSelective oxidation of methyl to carboxylic acid
Ring oxidationH₂O₂/Fe²⁺, acidic conditionsQuinone derivativesElectron-withdrawing F groups direct oxidation to para-quinones

Key Findings :

  • Fluorine atoms stabilize transition states during oxidation, enhancing reaction rates.

  • Methyl group oxidation yields 3,4-difluoro-2-carboxybenzoic acid, a precursor for pharmaceutical intermediates .

Reduction Reactions

Reductive transformations target the carboxylic acid group or aromatic system:

Reaction TypeReagents/ConditionsMajor ProductsYield/Selectivity
Carboxylic acid reductionLiAlH₄/THF, 0°C → RT3,4-Difluoro-2-methylbenzyl alcohol85–90%
Catalytic hydrogenationH₂/Pd-C, ethanol, 50°CPartially saturated cyclohexane derivatives<50% (mixture)

Mechanistic Insights :

  • LiAlH₄ reduces the –COOH group to –CH₂OH without affecting fluorine substituents.

  • Hydrogenation of the aromatic ring is hindered by electron-withdrawing F groups, leading to low yields.

Electrophilic Aromatic Substitution (EAS)

Fluorine substituents direct incoming electrophiles to specific positions:

ElectrophileConditionsMajor ProductRegioselectivity
Nitration (HNO₃/H₂SO₄)0–5°C, 2 hr5-Nitro-3,4-difluoro-2-methylbenzoic acidPara to methyl group
Sulfonation (SO₃/H₂SO₄)100°C, 4 hr5-Sulfo-3,4-difluoro-2-methylbenzoic acidMeta to F substituents

Data Highlights :

  • Nitration occurs at the 5-position due to steric and electronic effects (methyl group ortho-directing, F meta-directing) .

  • Sulfonation yields thermodynamically controlled products at elevated temperatures.

Functional Group Interconversion

The carboxylic acid group participates in derivatization reactions:

Reaction TypeReagents/ConditionsMajor ProductsApplications
EsterificationMeOH/H₂SO₄, refluxMethyl 3,4-difluoro-2-methylbenzoatePolymer synthesis
Amide formationSOCl₂ → RNH₂3,4-Difluoro-2-methylbenzamideDrug discovery

Case Study :

  • Methyl ester derivatives show enhanced solubility in nonpolar solvents (logP = 2.1 vs. 1.4 for parent acid) .

  • Amidation with primary amines achieves >90% conversion using coupling agents like DCC .

Halogenation and Cross-Coupling

The methyl group and aromatic ring enable halogenation and metal-catalyzed coupling:

Reaction TypeReagents/ConditionsMajor ProductsCatalyst System
Free radical brominationNBS, AIBN, CCl₄, Δ2-(Bromomethyl)-3,4-difluorobenzoic acidRadical initiator
Suzuki couplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl derivativesPd-based catalysts

Experimental Data :

  • Bromination at the benzylic position proceeds with 75% yield under radical conditions.

  • Suzuki reactions introduce aryl groups at the 5-position (turnover number >1,000 for Pd systems) .

Stability and Side Reactions

Critical stability data under reactive conditions:

ConditionObservationMitigation Strategy
Strong bases (NaOH, Δ)Decarboxylation to 3,4-difluoro-2-methylbenzeneUse mild bases (NaHCO₃)
UV lightDegradation via C-F bond cleavageStore in amber containers

Safety Notes :

  • Exothermic decarboxylation occurs above 150°C .

  • HF release possible under harsh acidic conditions (handle with PPE) .

Scientific Research Applications

Scientific Research Applications

3,4-Difluoro-2-methylbenzoic acid serves as a crucial building block in organic synthesis and has several notable applications:

  • Organic Synthesis
    • Used as an intermediate in the synthesis of complex aromatic compounds.
    • Facilitates the formation of various derivatives through functionalization reactions.
  • Pharmaceutical Development
    • Investigated for its role in synthesizing biologically active molecules.
    • Potential applications in drug discovery, particularly for compounds targeting specific biological pathways.
  • Agrochemicals
    • Functions as a precursor for developing herbicides and pesticides.
    • Enhances the efficacy of agrochemical formulations due to its unique chemical structure.
  • Material Science
    • Employed in the production of specialty chemicals and polymers.
    • Its fluorinated structure contributes to improved thermal stability and chemical resistance in polymer applications.
  • Electronic Industry
    • Utilized in the development of electronic materials due to its unique electronic properties.

Antimicrobial Activity

A study evaluated the antibacterial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .

Drug Development for Cancer Therapy

Research focused on synthesizing derivatives of this compound for cancer therapeutics. Some derivatives exhibited promising IC50 values in the nanomolar range against BRCA-deficient cancer cell lines, indicating their potential use in targeted cancer therapies .

Late-stage Difluoromethylation

Recent advancements have highlighted the compound's role in late-stage difluoromethylation processes, enhancing lipophilicity and permeability of drug candidates. This modification is crucial for improving the pharmacokinetic properties of new therapeutic agents .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound it is being used to synthesize .

Comparison with Similar Compounds

3,4-Difluoro-2-methylbenzoic acid can be compared with other similar compounds such as:

  • 2,3-Difluoro-5-methylbenzoic acid
  • 2,5-Difluoro-4-methylbenzoic acid
  • 3,5-Difluoro-2-methylbenzoic acid

These compounds share similar structural features but differ in the position of the fluorine and methyl groups on the benzene ring. The unique positioning of these groups in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications .

Biological Activity

3,4-Difluoro-2-methylbenzoic acid (DFMBA) is an aromatic carboxylic acid characterized by its unique molecular structure, which includes two fluorine atoms at the 3 and 4 positions of the benzene ring and a methyl group at the 2 position. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C₈H₆F₂O₂
  • Molecular Weight : 174.13 g/mol
  • Physical State : Solid at room temperature
  • Solubility : Moderately soluble in organic solvents

The presence of fluorine atoms significantly influences the compound's electronic properties, enhancing its stability and reactivity compared to non-fluorinated analogs. This makes DFMBA a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity Overview

DFMBA's biological activity has been explored in various contexts, particularly its interactions with biological systems and potential therapeutic applications.

Enzyme Interaction Studies

DFMBA serves as a substrate or inhibitor in enzyme-catalyzed reactions. The compound's ability to interact with specific enzymes can lead to insights into metabolic pathways involving ester compounds . Such interactions are crucial for understanding its role in biological systems and its potential therapeutic applications.

Study on Fluorinated Benzoic Acids

A comparative study of various fluorinated benzoic acids, including DFMBA, demonstrated that the positioning of fluorine atoms affects their biological activity significantly. The study found that DFMBA exhibited unique reactivity patterns that could be harnessed in drug design .

Antiparasitic Activity

While specific data on DFMBA's antiparasitic activity is scarce, related compounds have been evaluated for their effectiveness against malaria parasites. Research has shown that modifications in the chemical structure can lead to enhanced activity against parasites, suggesting that DFMBA could be a candidate for similar investigations .

Comparative Analysis with Similar Compounds

To better understand DFMBA's unique properties, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Fluoro-2-methylbenzoic acidC₈H₇FO₂Contains one fluorine atom; different reactivity.
2,3-Difluoro-4-methylbenzoic acidC₈H₆F₂O₂Fluorines at different positions; distinct activity.
Methyl 5-fluoro-2-(methylamino)benzoateC₉H₈FNO₂Contains an amino group; different solubility characteristics.

This table illustrates how DFMBA stands out due to its specific substitution pattern and potential applications across various fields.

Safety and Handling

DFMBA is classified as harmful by inhalation, skin contact, or ingestion. It can cause skin irritation and serious eye irritation . Proper safety measures should be taken when handling this compound in laboratory settings.

Properties

IUPAC Name

3,4-difluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUUCAUQWFAFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478307
Record name 3,4-Difluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157652-31-8
Record name 3,4-Difluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157652-31-8
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Synthesis routes and methods

Procedure details

The acid was synthesised as reported in US 2005/0054733A1 and described below 1-bromo-3,4-difluoro-2-methylbenzene (I67) (8.07 g, 39.0 mmol) was cooled to 0° C. in tetrahydrofuran (THF) (40 mL). Isopropylmagnesium chloride (29.2 mL, 58.5 mmol) was added dropwise and the solution stirred at room temperature overnight. The solution was cooled to 0° C. and gassed slowly with Carbon dioxide (excess) for 1 hour. The cooling was removed and gassing continues for 4 hours before allowing the solution to stand at room temperature overnight. Water (10 ml) was added and the solvents removed in vacuo. The residue was partitioned between ethyl acetate (50 mL) and 2N Hydrochloric acid (25 mL). The aqueous phase was extracted with ethyl acetate (5×50 mL). The combined organic extracts were washed with water (50 mL), brine (50 mL), dried over anhydrous magnesium sulfate and concentrated in vacuo to a crude solid that was recrystalised from cyclohexane to afford product in 4.68 g.
Quantity
8.07 g
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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